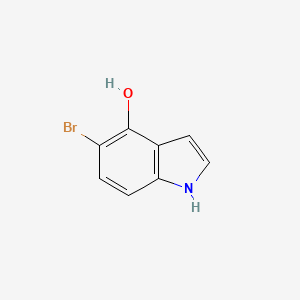
5-Bromo-1h-indol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1h-indol-4-ol: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1h-indol-4-ol can be achieved through various methods. One common approach involves the bromination of indole derivatives. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole structure . The bromination of the indole ring can then be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1h-indol-4-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of azido or amino derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1h-indol-4-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the role of indole derivatives in cellular processes. It has been investigated for its potential to modulate signaling pathways and gene expression .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-1h-indol-4-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA replication and transcription processes, contributing to its anticancer properties .
Comparison with Similar Compounds
5-Bromoindole: Similar structure but lacks the hydroxyl group at the 4-position.
5-Chloro-1h-indol-4-ol: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1h-indol-4-ol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 5-Bromo-1h-indol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, affecting the compound’s interaction with biological targets .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-1H-indol-4-ol |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h1-4,10-11H |
InChI Key |
JJYMDOATKNHCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















